1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol
Description
1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring, an isopropyl group at the 1-position, and a thiophen-2-yl substituent at the 4-position. This structure combines a heterocyclic sulfur-containing moiety (thiophene) with a hydroxylated piperidine scaffold, making it a candidate for studying electronic, steric, and pharmacological properties.
Properties
IUPAC Name |
1-propan-2-yl-4-thiophen-2-ylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-10(2)13-7-5-12(14,6-8-13)11-4-3-9-15-11/h3-4,9-10,14H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMUZISVJINDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Hydroxy-4-(thiophen-2-yl)piperidine
This method avoids alkyl halides by using isobutyraldehyde and sodium cyanoborohydride (NaBHCN) in a one-pot reaction.
Procedure :
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Reductive Amination :
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4-Hydroxy-4-(thiophen-2-yl)piperidine (1.0 equiv) and isobutyraldehyde (1.2 equiv) are dissolved in methanol.
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Acetic acid (0.5 equiv) is added, followed by NaBHCN (1.5 equiv).
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The reaction is stirred at room temperature for 6–12 hours.
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The mixture is quenched with NaHCO, extracted with CHCl, and purified via recrystallization.
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Key Data :
Alternative Route: Cyclization of Thiophene-Modified Precursors
Cyclocondensation of Thiophene Derivatives
A less common approach involves constructing the piperidine ring after introducing the thiophene moiety.
Procedure :
-
Cyclization :
Key Data :
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Grignard + N-Alkylation | 60–75 | 12–24 hours | High selectivity for N-alkylation | Requires toxic alkyl halides |
| Reductive Amination | 65–80 | 6–12 hours | Avoids alkyl halides; one-pot synthesis | Sensitive to moisture and pH |
| Cyclization Route | 50–60 | 24 hours | Modular thiophene introduction | Low yield; multiple steps required |
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring may engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Structural Analogues
Core Scaffold Variations
- 1-Isopropylpiperidin-4-ol (CAS 5570-78-5): This compound lacks the thiophen-2-yl group, serving as the parent structure.
- 1-[(Thiophen-3-yl)methyl]piperidin-4-ol (CAS 864388-84-1) :
Features a thiophen-3-ylmethyl group instead of thiophen-2-yl. The position of the thiophene substituent influences steric interactions and electronic distribution, which may affect biological activity . - 1-BENZYL-4-(4-FLUOROPHENYL)PIPERIDIN-4-OL (CAS 163631-02-5) :
Substitutes thiophene with a fluorophenyl group, enhancing hydrophobicity and altering hydrogen-bonding capabilities due to fluorine’s electronegativity .
Substituent Variations
- 4-(Thiophen-2-yl) Derivatives: describes 4-(thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide (17) and 1-(4-(thiophen-2-yl)butyl)piperazine (19), highlighting the role of thiophene in extending conjugation and modulating receptor binding . reports 6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) with CDK2 inhibitory activity (IC50 0.24 µM), suggesting thiophene’s contribution to potency .
Electronic and Conformational Properties
Thiophene’s electron-rich aromatic system enhances π-π stacking and charge-transfer interactions. For example:
- 2-Cyano-3-(5-(thiophen-2-yl)acrylic acid derivatives () exhibit extended conjugation due to thiophene’s electron-donating nature, improving light absorption in photovoltaic applications .
- Piperidin-4-ol derivatives with hydroxyl groups (e.g., ) participate in hydrogen bonding, critical for target binding in biological systems .
Table 1: Electronic Properties of Selected Compounds
Anticancer Activity
- Thiophene-acrylonitrile derivatives (): Compounds like (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (31) show potent antiproliferative effects (GI50 <10 nM) against cancer cell lines, surpassing doxorubicin .
- CDK2 Inhibitors (): Thiophene-containing pyridine derivatives (e.g., Compound 4 ) inhibit CDK2 with IC50 values as low as 0.24 µM, highlighting structural synergy between thiophene and pyridine .
Binding Interactions
- Hydroxyl Group Role : Piperidin-4-ol derivatives (e.g., ) form hydrogen bonds with residues like Arg52 and Ser127 in enzymatic pockets, a feature likely shared by this compound .
- Thiophene’s Contribution : Thiophene’s sulfur atom may coordinate with metal ions or engage in hydrophobic interactions, as seen in 1-(thiophen-2-ylsulfonyl)piperidine-4-carboxylic acid () .
Biological Activity
1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its piperidine ring substituted with an isopropyl group and a thiophene moiety. The presence of these functional groups contributes to its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various pathogens.
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | 0.5 | 1.0 | Bactericidal |
| Derivative A | 0.22 | 0.25 | Bactericidal |
| Derivative B | 1.6 | 2.0 | Bacteriostatic |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits bactericidal activity against certain strains, making it a candidate for further development in antimicrobial therapies .
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against HIV. In vitro studies have shown promising results:
Table 2: Antiviral Activity Data
| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| This compound | 12.5 | >100 | >8 |
| Compound C | 5.0 | >80 | >16 |
The selectivity index (SI) indicates that the compound has a favorable safety profile, with a high ratio of cytotoxicity to antiviral activity . This suggests potential for use in treating viral infections while minimizing adverse effects.
Anticancer Activity
In addition to its antimicrobial and antiviral properties, there is emerging evidence supporting the anticancer activity of piperidine derivatives. Studies have reported that certain derivatives induce apoptosis in cancer cells.
Table 3: Anticancer Activity Data
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15.0 | FaDu (hypopharyngeal tumor) |
| Reference Drug (Bleomycin) | 20.0 | FaDu |
The compound demonstrated significant cytotoxicity against the FaDu cell line, indicating its potential as an anticancer agent . The mechanism of action may involve disruption of cellular pathways critical for cancer cell survival.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1-isopropyl-4-(thiophen-2-yl)piperidin-4-ol, and how can purity be optimized?
- Methodological Answer : A typical synthesis involves the condensation of 1-isopropylpiperidin-4-one with a thiophene derivative (e.g., 2-thiophenemethanol) under acidic or nucleophilic conditions. For example, analogous piperidin-4-ol derivatives have been synthesized via nucleophilic substitution or Michael addition reactions, followed by purification using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures). Purity optimization requires monitoring by TLC and confirmation via HPLC (>95% purity) .
- Key Considerations : Reaction temperature and solvent polarity significantly affect yield. Impurities often arise from incomplete ring closure or side reactions with the thiophene moiety, necessitating rigorous post-synthetic analysis.
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- IR Spectroscopy : Identifies functional groups (e.g., OH stretch ~3200–3400 cm⁻¹, C-S stretch ~600–700 cm⁻¹).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, thiophene protons at δ 6.8–7.5 ppm) and confirms stereochemistry.
- X-ray Crystallography : Resolves 3D molecular packing and hydrogen-bonding networks (using SHELX programs for refinement) .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks (GHS H315/H319/H335 hazards) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting NMR data for piperidine-thiophene derivatives be resolved?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping piperidine and thiophene signals) can be addressed via:
- 2D NMR (COSY, HSQC) : Resolves coupling patterns and carbon-proton correlations.
- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in the piperidine ring .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .
Q. What strategies mitigate crystallographic disorder in X-ray structures of piperidin-4-ol derivatives?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) datasets reduce noise.
- Refinement Tools : SHELXL’s PART instruction partitions disordered atoms, while TWIN commands address twinning .
- Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) distinguish true disorder from thermal motion artifacts .
Q. How does the thiophene substituent influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : Thiophene’s aromaticity increases logP compared to non-aromatic analogs, measured via shake-flask or HPLC logP assays.
- Hydrogen Bonding : The hydroxyl group at C4 participates in intramolecular H-bonding with the piperidine nitrogen, altering solubility (assessed via phase-solubility diagrams) .
Q. What in vitro assays are suitable for evaluating bioactivity, and how are false positives minimized?
- Methodological Answer :
- Assay Selection : Target-specific enzyme inhibition (e.g., kinase assays) or receptor-binding studies (radioligand displacement).
- Controls : Include vehicle-only controls and counter-screens (e.g., fluorescence interference assays for thiophene-containing compounds).
- Dose-Response Curves : EC₅₀/IC₅₀ values ensure dose-dependent activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental logP values?
- Methodological Answer :
- Source Identification : Assess whether discrepancies arise from solvent effects (e.g., octanol/water vs. cyclohexane/water systems).
- Validation : Compare multiple computational models (e.g., XLogP3 vs. ACD/LogP) and experimental replicates. Adjust for ionization (pKa via potentiometric titration) .
Experimental Design Optimization
Q. What factorial design parameters optimize the synthesis of analogs with modified thiophene substituents?
- Methodological Answer :
- Variables : Solvent polarity (DMF vs. THF), catalyst loading (e.g., p-TsOH), and reaction time.
- Response Surface Methodology (RSM) : Maximizes yield/purity via central composite design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
